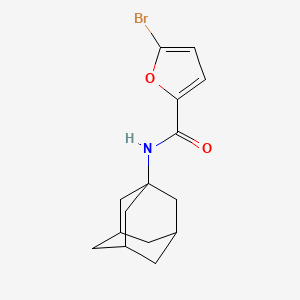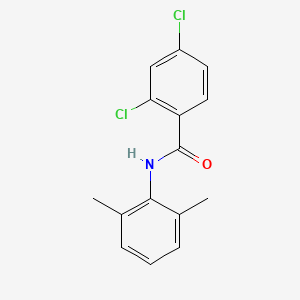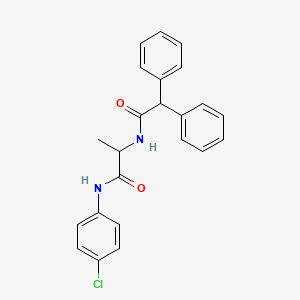![molecular formula C21H21N3O3 B4024149 3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4024149.png)
3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
Beschreibung
The compound of interest is a complex molecule that involves several functional groups, making it a subject of interest in various fields of chemical research. Its synthesis and properties are crucial for understanding its potential applications and behavior in different chemical environments.
Synthesis Analysis
The synthesis of pyrrolidine-2,4-diones, which can be related to the compound structure , involves the acylation of pyrrolidine-2,4-diones prepared from α-amino acid esters through condensation with ethoxycarbonylacetic acid, Dieckmann cyclisation, and hydrolysis–decarboxylation. The acylation at C-3 utilizes acid chlorides of saturated, unsaturated, and arenecarboxylic acids in the presence of Lewis acids, with boron trifluoride–diethyl ether as the most efficient Lewis acid for this purpose (Jones et al., 1990).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde, demonstrates polarized electronic structures. Molecules are linked by a combination of N-H...O, C-H...O, and C-H...π(arene) hydrogen bonds, forming three-dimensional frameworks or sheet structures depending on the specific interactions involved (Low et al., 2007).
Chemical Reactions and Properties
3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, when substituted on nitrogen with a nitropyridine group and reacted with triethylamine, give rise to imidazo[1,2-a]pyridines and indoles. The presence of a 4-methoxyphenyl group can lead to a mixture of corresponding imidazo[1,2-a]pyridine and 2-pyridylaminoindole, indicating the compound's versatility in chemical reactions (Khalafy et al., 2002).
Physical Properties Analysis
The synthesis and characterization of novel pyridine derivatives provide insight into the physical properties of such compounds. For instance, novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile synthesized using a one-spot method in methanol at room temperature reveals the compound's solubility and reaction conditions that can affect its physical state and purity (Feng, 2011).
Chemical Properties Analysis
The chemical properties of similar compounds can be deduced from their reaction mechanisms and the products formed. For example, the ring-opening followed by ring closure reactions of specific precursors with amino-pyrazoles affords novel compounds with defined chemical structures, indicative of the reactive nature and potential chemical versatility of the compound of interest. Detailed spectroscopic analysis, such as NMR and X-ray crystallography, provides insights into the compound's electronic structure and reactivity (Halim & Ibrahim, 2022).
Eigenschaften
IUPAC Name |
3-[2-(1H-indol-3-yl)ethylamino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-27-16-8-6-15(7-9-16)24-20(25)12-19(21(24)26)22-11-10-14-13-23-18-5-3-2-4-17(14)18/h2-9,13,19,22-23H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCCBZGWOMQIBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(1H-Indol-3-YL)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4024075.png)
![2-[4-(cyclobutylmethyl)-1-piperazinyl]nicotinamide](/img/structure/B4024076.png)
![N,4,7,7-tetramethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4024083.png)
![6-acetyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4024091.png)
![N-[(2-hydroxy-1-naphthyl)(4-nitrophenyl)methyl]-3-phenylpropanamide](/img/structure/B4024097.png)

![5-mesityl-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4024119.png)
![2,3-dimethyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one](/img/structure/B4024120.png)

![4-nitro-2-[5-phenyl-4-(2-thienyl)-1H-imidazol-2-yl]phenol](/img/structure/B4024139.png)
![2-{1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4024156.png)
![1-(4-fluorophenyl)-3-[(2-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4024166.png)

![5-({5-[3-nitro-4-(1-piperidinyl)phenyl]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4024181.png)